Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18051680
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC18051680

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3
Standard InChI Key ILROOPKXIQCYMQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1(C2)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclo[2.2.1]heptane system, a norbornane derivative, with a nitrogen atom at position 2 of the ring. The tert-butyloxycarbonyl (Boc) group is esterified to this nitrogen, while an aminomethyl substituent is attached to position 1. This configuration imparts rigidity and stereochemical specificity, critical for interactions in biological systems .

Key Structural Data:

PropertyValue
IUPAC Nametert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight226.32 g/mol
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3
InChIKeyILROOPKXIQCYMQ-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC2CCC1(C2)CN

The bicyclic framework enforces a specific spatial arrangement, limiting conformational flexibility and enhancing binding selectivity in molecular interactions .

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm in 1H^1\text{H}-NMR, while the aminomethyl protons appear as a multiplet near 2.8–3.2 ppm. Computational models predict strong hydrogen-bonding capacity via the amine and carbonyl groups, facilitating interactions with biological targets .

Synthesis and Preparation

Multi-Step Synthetic Routes

Synthesis typically involves sequential protection, cyclization, and functionalization steps:

  • Bicyclic Core Formation: Cycloaddition or ring-closing metathesis generates the azabicyclo[2.2.1]heptane skeleton.

  • Aminomethyl Introduction: Reductive amination or nucleophilic substitution adds the aminomethyl group.

  • Boc Protection: The nitrogen is protected using di-tert-butyl dicarbonate under basic conditions .

Representative Procedure

A documented method involves coupling the aminomethyl intermediate with carboxylic acids using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) in dichloromethane (DCM) and dimethylformamide (DMF). After 2 hours, the product is isolated via aqueous workup and purified by preparative HPLC, yielding the Boc-protected derivative .

Example Reaction:

(1R,3S,4S)-3-aminomethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate+benzofuran-4-carboxylic acidTBTU/DIPEAAmide product\text{(1R,3S,4S)-3-aminomethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate} + \text{benzofuran-4-carboxylic acid} \xrightarrow{\text{TBTU/DIPEA}} \text{Amide product}

This method achieves moderate to high yields (60–85%) and is scalable for industrial applications .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s rigid scaffold serves as a precursor for neuroactive agents, enzyme inhibitors, and antiviral drugs. For instance, derivatives have been explored as:

  • Neurological Modulators: Analogues targeting sigma receptors show potential in treating neuropathic pain .

  • Antiviral Candidates: Functionalized derivatives inhibit viral proteases via steric hindrance and hydrogen bonding.

Case Study: Benzofuran-4-Carbonyl Derivative

Coupling with benzofuran-4-carboxylic acid produces a compound (C21H25N3O4\text{C}_{21}\text{H}_{25}\text{N}_3\text{O}_4) with demonstrated affinity for opioid receptors. Liquid chromatography-mass spectrometry (LC-MS) confirms a molecular ion peak at m/z=371.1m/z = 371.1 ([M+H]+^+), validating its stability and purity .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesFunctional Advantages
tert-Butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylateNitrogen at position 7 instead of 2Enhanced solubility in polar solvents
1-(Aminomethyl)-2-azabicyclo[2.2.1]heptaneLack of Boc protectionDirect reactivity for conjugation

The Boc group in tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate enhances stability during synthetic manipulations, a critical advantage over unprotected analogues .

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